7-(chloromethyl)-2-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Overview
Description
“7-(chloromethyl)-2-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one” is a chemical compound with the CAS Number: 62773-09-5 . It has a molecular weight of 200.65 and its Inchi Code is 1S/C7H5ClN2OS/c8-4-5-3-6 (11)10-1-2-12-7 (10)9-5/h1-3H,4H2 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the linear formula: C7H5ClN2OS .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C . and 99% .Scientific Research Applications
Efficient Synthesis Under Microwave Irradiation
- The compound serves as an intermediate in the efficient synthesis of new thiazolopyrimidinones under microwave irradiation, indicating its utility in streamlining the production of potentially bioactive compounds (Serge Djekou et al., 2006).
Structural Modifications and Antimicrobial Activities
- It is used in the synthesis and biological evaluation of pyrimidine, pyrimido[2,1-b][1,3]thiazine, and thiazolo[3,2-a]pyrimidine derivatives, where some compounds showed promising antimicrobial activity, highlighting its role in the development of new antimicrobial agents (H. Sayed et al., 2006).
Antinociceptive and Anti-inflammatory Properties
- Derivatives of the compound have been synthesized and evaluated for their antinociceptive and anti-inflammatory properties, suggesting its potential in the development of pain relief and anti-inflammatory medications (T. Selvam et al., 2012).
Anticancer Activity
- A study focused on the synthesis and in vitro anticancer activity of thiadiazolopyrimidinone derivatives, including an investigation into their interaction with bovine serum albumin, indicating the compound's relevance in cancer research and potential therapeutic applications (S. Gaonkar et al., 2018).
Supramolecular Aggregation
- Research into the structural modifications of thiazolo[3, 2-a]pyrimidines provided insights into their conformational features and supramolecular aggregation, which is significant for understanding the molecular interactions and stability of these compounds (H. Nagarajaiah et al., 2014).
Safety and Hazards
The safety information available indicates that this compound is dangerous. The hazard statements include H302-H315-H318-H335, which correspond to harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .
Mechanism of Action
Mode of Action
It is known that the compound is part of the thiazolopyrimidine class of compounds, which have been shown to interact with various biological targets .
Pharmacokinetics
It is known that the compound has a high gastrointestinal absorption and is considered to be bbb (blood-brain barrier) permeant .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c .
Biochemical Analysis
Biochemical Properties
7-(Chloromethyl)-2-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit topoisomerase I, an enzyme critical for DNA replication and transcription . By stabilizing the topoisomerase I-DNA complex, this compound effectively prevents the re-ligation of DNA strands, leading to DNA damage and cell death .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . Additionally, this compound can alter the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as topoisomerase I, leading to enzyme inhibition . This binding interaction disrupts the normal function of the enzyme, resulting in the accumulation of DNA breaks and subsequent cell death. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been extensively studied. Over time, this compound exhibits changes in stability, degradation, and long-term effects on cellular function. In vitro studies have shown that this compound remains stable under physiological conditions for extended periods . Its degradation products can also exert biological effects, which may contribute to its overall activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits minimal toxicity and significant therapeutic effects . At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . This compound can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . Additionally, the compound’s physicochemical properties, such as lipophilicity and molecular size, influence its distribution patterns .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the nucleus, where it interacts with DNA and nuclear proteins to exert its effects .
Properties
IUPAC Name |
7-(chloromethyl)-2-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2OS/c1-5-4-11-7(12)2-6(3-9)10-8(11)13-5/h2,4H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZCXIFIXPCDQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=O)C=C(N=C2S1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589708 | |
Record name | 7-(Chloromethyl)-2-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40589708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
943656-55-1 | |
Record name | 7-(Chloromethyl)-2-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40589708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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